

Vapor pressure and volatility of Cyclohexylamine carbonate at different temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexylamine carbonate

Cat. No.: B1583402

[Get Quote](#)

Vapor Pressure and Volatility of Cyclohexylamine Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylamine carbonate (CHC) is a volatile solid primarily utilized as a vapor phase corrosion inhibitor.^{[1][2]} Its efficacy is intrinsically linked to its volatility, which is governed by its vapor pressure and the dynamics of its thermal decomposition. This technical guide provides an in-depth analysis of the vapor pressure and volatility of **cyclohexylamine carbonate**, addressing the influence of temperature. Due to the limited availability of direct experimental data for **cyclohexylamine carbonate** across a range of temperatures, this guide also incorporates data for its parent amine, cyclohexylamine, as a proxy to understand its behavior at elevated temperatures where dissociation is significant. Detailed experimental protocols for measuring the vapor pressure of dissociable solids are also presented.

Introduction

Cyclohexylamine carbonate is an organic salt formed from the reaction of cyclohexylamine and carbonic acid.^[2] It is recognized for its application as a corrosion inhibitor in various industrial processes, where it functions by sublimating and then depositing a protective film on

metal surfaces.^[2] The compound's volatility is a critical parameter, as it dictates the concentration of the inhibitor in the vapor phase and its ability to protect surfaces in enclosed systems.^[2]

The volatility of **cyclohexylamine carbonate** is a result of its thermal dissociation into cyclohexylamine and carbon dioxide.^[2] As the temperature increases, this equilibrium shifts, leading to a higher concentration of the volatile amine in the vapor phase. Understanding the relationship between temperature, vapor pressure, and volatility is crucial for optimizing its use as a corrosion inhibitor and for safety and handling considerations.

Physicochemical Properties and Vapor Pressure Data

Quantitative data on the vapor pressure of **cyclohexylamine carbonate** is scarce in publicly available literature. A single experimental value has been reported.^{[2][3]} To provide a more comprehensive understanding of its volatile nature, particularly at different temperatures, the vapor pressure of its parent amine, cyclohexylamine, is also presented. The dissociation of **cyclohexylamine carbonate** into the more volatile cyclohexylamine is the primary mechanism for its function as a vapor phase inhibitor.

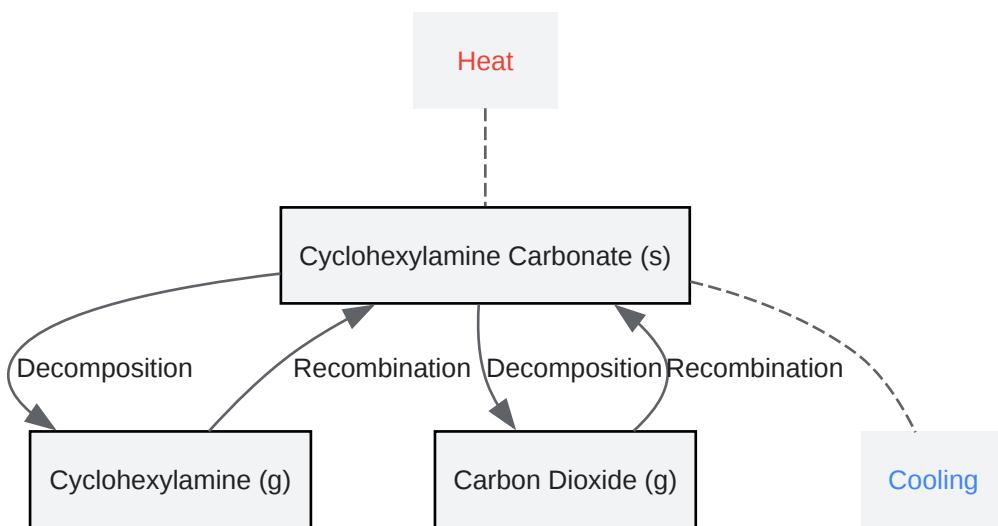
Table 1: Vapor Pressure of **Cyclohexylamine Carbonate**

Temperature (°C)	Vapor Pressure (mmHg)
25	8.07 ^{[2][3]}

Table 2: Vapor Pressure of Cyclohexylamine (Calculated using Antoine Equation)

The vapor pressure of cyclohexylamine can be estimated using the Antoine equation:

$$\log_{10}(P) = A - (B / (T + C))$$


where P is the vapor pressure in bar and T is the temperature in Kelvin. The constants for cyclohexylamine are A = 4.06885, B = 1380.225, and C = -67.285 for the temperature range of 333.87 K to 401.52 K.^[4]

Temperature (°C)	Temperature (K)	Vapor Pressure (bar)	Vapor Pressure (mmHg)
20	293.15	0.0147	11.0
30	303.15	0.0245	18.4
40	313.15	0.0396	29.7
50	323.15	0.0620	46.5
60	333.15	0.0945	70.9
70	343.15	0.1404	105.3
80	353.15	0.2036	152.7
90	363.15	0.2886	216.5
100	373.15	0.4007	300.6
110	383.15	0.5463	409.8
120	393.15	0.7323	549.3
130	403.15	0.9669	725.2
134.5	407.65	1.013	760.0

Note: The boiling point of cyclohexylamine is 134.5°C.[\[5\]](#)[\[6\]](#) The calculated values are based on the Antoine equation parameters provided by NIST.[\[4\]](#)

Thermal Decomposition and Volatility

The volatility of **cyclohexylamine carbonate** is directly related to its thermal stability. Upon heating, it undergoes a reversible decomposition to yield cyclohexylamine and carbon dioxide, both of which are gaseous at ambient and elevated temperatures.

[Click to download full resolution via product page](#)

Caption: Reversible thermal decomposition of **cyclohexylamine carbonate**.

This equilibrium is temperature-dependent. At lower temperatures, the equilibrium favors the solid carbonate form, resulting in lower volatility. As the temperature increases, the equilibrium shifts to the right, favoring the formation of gaseous cyclohexylamine and carbon dioxide, thus increasing the overall vapor pressure and volatility of the system. This property is fundamental to its application as a vapor phase corrosion inhibitor, allowing for the controlled release of the active inhibiting species.

Experimental Protocols for Vapor Pressure Determination

The determination of vapor pressure for a dissociable solid like **cyclohexylamine carbonate** requires specific experimental techniques. The following are detailed methodologies for two common and appropriate methods.

Static Method

The static method directly measures the equilibrium vapor pressure of a substance in a closed system at a defined temperature.

Objective: To determine the vapor pressure of **cyclohexylamine carbonate** at various temperatures by measuring the pressure of the vapor in equilibrium with the solid phase.

Apparatus:

- A thermostatically controlled sample container (isoteniscope).
- A high-precision pressure transducer or manometer.
- A vacuum pump.
- A temperature-controlled liquid bath.
- Data acquisition system.

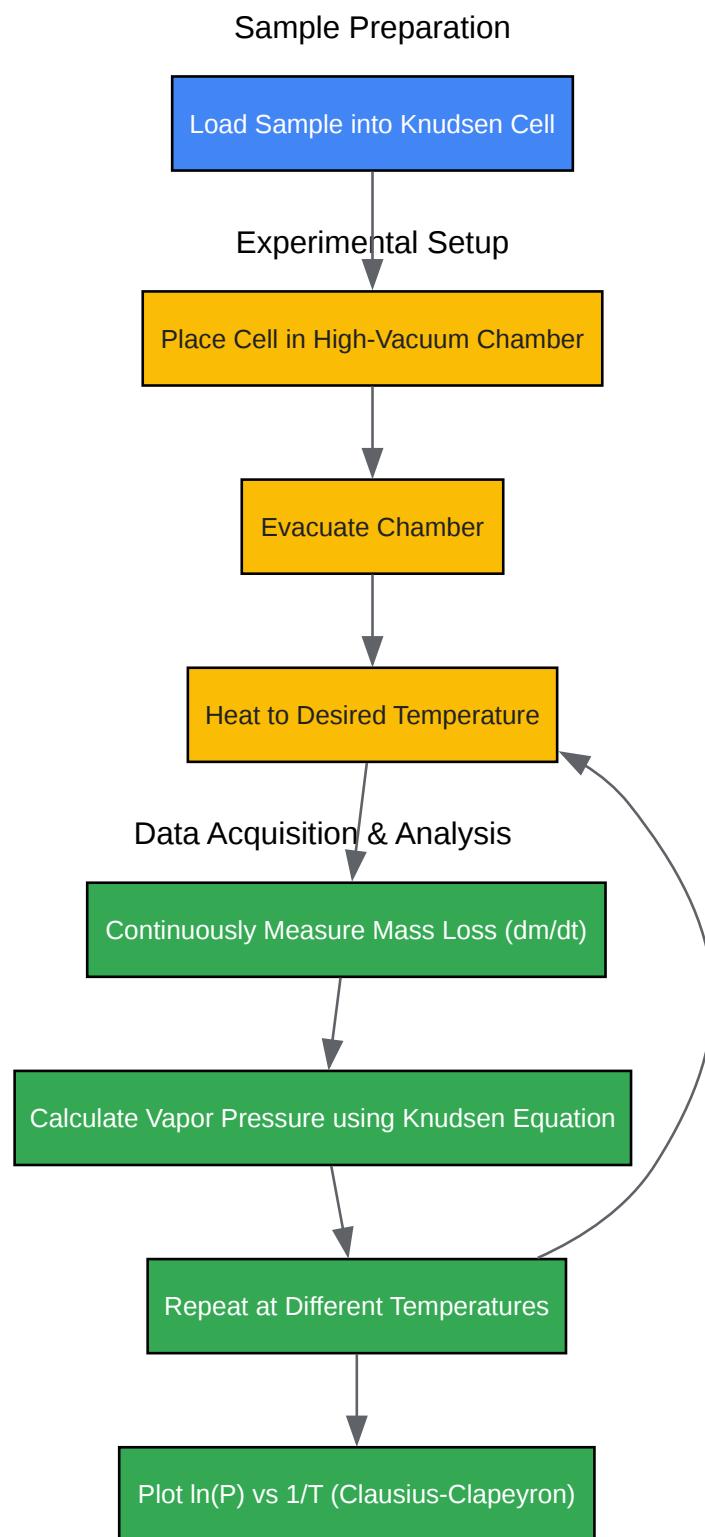
Procedure:

- A sample of **cyclohexylamine carbonate** is placed in the sample container.
- The system is evacuated to remove air and other residual gases. The sample may be gently heated during evacuation to facilitate the removal of adsorbed gases.
- The sample container is then immersed in the liquid bath and brought to the desired temperature. Temperature stability should be within ± 0.2 K.^[7]
- The system is allowed to reach thermodynamic equilibrium, at which point the pressure reading from the transducer stabilizes. This reading is the vapor pressure of the substance at that temperature.^[7]
- The temperature of the bath is then incrementally changed, and the process is repeated to obtain a series of vapor pressure measurements at different temperatures.^[7]
- For a dissociating substance, it is crucial to ensure that the measurement reflects the total pressure of the gaseous decomposition products (cyclohexylamine and CO₂).

Knudsen Effusion Method

The Knudsen effusion method is a dynamic technique used to measure the vapor pressure of solids with low volatility. It is based on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.^{[8][9]}

Objective: To determine the vapor pressure of **cyclohexylamine carbonate** by measuring its rate of sublimation in a vacuum at different temperatures.


Apparatus:

- A Knudsen cell (a small container with a precisely machined small orifice in the lid).
- An ultra-sensitive microbalance.
- A high-vacuum chamber.
- A temperature-controlled furnace or incubator.
- Data acquisition system.

Procedure:

- A known mass of the **cyclohexylamine carbonate** sample is placed in the Knudsen cell.
- The cell is placed inside the high-vacuum chamber and the system is evacuated to a high vacuum (e.g., 1×10^{-7} Torr).^[9]
- The sample is heated to a constant, desired temperature.^{[8][9]}
- The rate of mass loss (dm/dt) due to the effusion of the vapor through the orifice is continuously monitored by the microbalance.^{[8][9]}
- The vapor pressure (P) is calculated using the Knudsen equation: $P = (dm/dt) * (\sqrt{2\pi RT/M}) / A$ where:
 - dm/dt is the rate of mass loss.
 - R is the ideal gas constant.
 - T is the absolute temperature.
 - M is the molar mass of the effusing vapor (in the case of CHC, this would be a combination of cyclohexylamine and CO₂).

- A is the area of the orifice.[9][10]
- Measurements are repeated at different temperatures to obtain the vapor pressure as a function of temperature. The Clausius-Clapeyron equation can then be used to determine the enthalpy of sublimation.[8][9]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Knudsen effusion method.

Conclusion

The vapor pressure and volatility of **cyclohexylamine carbonate** are critical properties that underpin its function as a vapor phase corrosion inhibitor. While direct, temperature-dependent experimental data for the carbonate is limited, its behavior can be inferred from its known volatility at room temperature and the properties of its primary decomposition product, cyclohexylamine. The thermal dissociation into cyclohexylamine and carbon dioxide is the key mechanism driving its volatility. For precise quantification of its vapor pressure across a range of temperatures, the static and Knudsen effusion methods are recommended. A thorough understanding of these properties is essential for the effective application and development of corrosion inhibition strategies utilizing **cyclohexylamine carbonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 2. Buy Cyclohexylamine carbonate | 13624-25-4 [smolecule.com]
- 3. Cyclohexylamine carbonate | CAS#:20227-92-3 | Chemsoc [chemsoc.com]
- 4. Cyclohexylamine [webbook.nist.gov]
- 5. Cyclohexylamine CAS#: 108-91-8 [m.chemicalbook.com]
- 6. ams.usda.gov [ams.usda.gov]
- 7. consilab.de [consilab.de]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. pragolab.cz [pragolab.cz]
- 10. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Vapor pressure and volatility of Cyclohexylamine carbonate at different temperatures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583402#vapor-pressure-and-volatility-of-cyclohexylamine-carbonate-at-different-temperatures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com